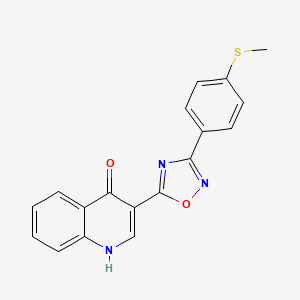
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core structure substituted with a 1,2,4-oxadiazole ring and a methylthio phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent-free reactions, or continuous flow techniques to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinoline or phenyl rings .
科学研究应用
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives and oxadiazole-containing molecules, such as:
- 4-quinolone derivatives
- 1,2,4-oxadiazole derivatives
- Quinazolin-4(3H)-ones
Uniqueness
What sets 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one apart is its unique combination of structural features, which confer distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials properties are desired .
生物活性
3-(3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that combines the oxadiazole and quinoline moieties, which have been recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core linked to a 1,2,4-oxadiazole ring through a methylthio-substituted phenyl group. The molecular formula is C16H14N4OS with a molecular weight of approximately 302.37 g/mol. The presence of both oxadiazole and quinoline groups is significant as these structures are known to exhibit various pharmacological effects.
Anticancer Activity
Numerous studies have indicated that quinoline derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study evaluating the cytotoxicity of various quinoline derivatives reported that certain compounds led to significant reductions in cell viability in MCF-7 breast cancer cells. The compound tested demonstrated an IC50 value comparable to standard chemotherapeutics like Doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | X.XX | MCF-7 |
| Doxorubicin | 2.29 | MCF-7 |
Antimicrobial Activity
The oxadiazole moiety has been associated with antimicrobial properties. A related study highlighted that derivatives containing oxadiazole exhibited strong bactericidal effects against Staphylococcus spp., indicating potential for development as antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : Compounds in this class have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at specific phases, leading to reduced proliferation rates in tumor cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary assessments indicate favorable lipophilicity and solubility profiles that may enhance bioavailability. However, detailed toxicological evaluations are necessary to ensure safety for clinical use.
属性
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-24-12-8-6-11(7-9-12)17-20-18(23-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRXYQRVMHDXAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













